molecular formula C22H17N3O B14940551 2-methyl-3-(naphthalen-1-ylmethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

2-methyl-3-(naphthalen-1-ylmethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B14940551
M. Wt: 339.4 g/mol
InChI Key: MJGZXWNDGFBELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-3-(1-NAPHTHYLMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE: is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes a pyrimidine and benzimidazole moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-3-(1-NAPHTHYLMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3-carbamoyl-1-methylpyrazole with naphthalic anhydride . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-METHYL-3-(1-NAPHTHYLMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the ring system are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 2-METHYL-3-(1-NAPHTHYLMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential in biological studies, particularly in the field of enzyme inhibition. It has been investigated for its ability to inhibit certain enzymes, making it a candidate for drug development .

Medicine: In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-METHYL-3-(1-NAPHTHYLMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Pyrimido[4,5-d]pyrimidine
  • Pyrimido[5,4-d]pyrimidine

Comparison: Compared to these similar compounds, 2-METHYL-3-(1-NAPHTHYLMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE stands out due to its unique fused ring system that combines pyrimidine and benzimidazole moieties. This structural feature contributes to its distinct chemical properties and biological activities. Additionally, its ability to inhibit specific enzymes such as CDK2/cyclin A2 highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

2-methyl-3-(naphthalen-1-ylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C22H17N3O/c1-14-18(13-16-9-6-8-15-7-2-3-10-17(15)16)21(26)25-20-12-5-4-11-19(20)24-22(25)23-14/h2-12H,13H2,1H3,(H,23,24)

InChI Key

MJGZXWNDGFBELB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.